3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid is a compound that exhibits significant biological activity, particularly in the context of lipid metabolism. It is classified as a benzoic acid derivative and contains a pyrrolidine moiety, which contributes to its pharmacological properties. The compound has garnered attention for its potential applications in treating metabolic disorders, particularly those related to lipid levels in the bloodstream.
This compound is synthesized from various precursors, including 4-tert-butylphenol and benzoic acid derivatives. Its classification falls under the category of organic compounds, specifically as an aromatic carboxylic acid due to the presence of the carboxylic acid functional group attached to a benzene ring.
The synthesis of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid can be achieved through several methods, primarily involving the reaction of 4-tert-butylphenol with isocyanates to form a pyrrolidine structure. A common synthetic route includes:
The synthetic procedures often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the synthesized compound.
The molecular structure of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid features:
The compound participates in various chemical reactions typical of carboxylic acids and amines:
The reactivity of this compound is influenced by the electron-donating tert-butyl group, which can stabilize carbocations formed during electrophilic reactions.
The mechanism by which 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid exerts its biological effects involves modulation of lipid metabolism pathways. It has been shown to inhibit key enzymes involved in triglyceride and cholesterol synthesis, leading to reduced plasma lipid levels.
In vitro studies indicate that this compound acts on liver cells by inhibiting fatty acid synthase and HMG-CoA reductase activities, which are crucial for lipid biosynthesis. Quantitative data from pharmacokinetic studies suggest that it exhibits favorable absorption and distribution characteristics in biological systems.
Spectroscopic methods such as IR (Infrared Spectroscopy) and NMR provide insights into functional groups and molecular interactions, confirming the presence of key functional groups like carboxylic acids and amines.
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid has potential applications in various scientific fields:
This compound represents a significant advancement in the development of therapeutic agents targeting metabolic disorders, showcasing its importance in both research and clinical applications.
The emergence of pyrrolidine-benzoic acid hybrids represents a strategic evolution in medicinal chemistry aimed at addressing limitations of conventional lipid-modulating agents. These hybrids combine the metabolic stability of benzoic acid derivatives with the conformational flexibility of the pyrrolidinone ring, enabling precise targeting of enzymatic sites involved in cholesterol and lipid biosynthesis. Early research into this chemical class was driven by the need to overcome the myotoxicity associated with statins, which primarily inhibit HMG-CoA reductase. The discovery of bempedoic acid (ETC-1002), a first-in-class ATP-citrate lyase (ACL) inhibitor, validated the therapeutic potential of this hybrid scaffold. As a prodrug requiring activation by very-long-chain acyl-CoA synthetase-1 (ACSVL1), bempedoic acid demonstrated that pyrrolidinone-benzoate hybrids could achieve liver-specific activity with reduced systemic side effects, establishing a new direction for metabolic disorder therapeutics [4] [8].
The structural optimization of 3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid evolved from structure-activity relationship (SAR) studies on earlier compounds like 4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid and 3-(2-oxopyridin-1-yl)benzoic acid. Researchers systematically modified the phenoxy substituent and pyrrolidinone positioning to enhance ACL binding affinity while maintaining optimal physicochemical properties. This compound’s specific incorporation of a tert-butylphenoxy moiety marked a significant innovation, as the bulky hydrophobic group improved membrane permeability and target engagement within hepatocytes, as evidenced by enhanced LDL-receptor upregulation in preclinical models [3] [5] [7].
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid belongs to a pharmacologically significant subclass of meta-substituted benzoic acids featuring an N-linked pyrrolidinone ring. This architecture distinguishes it from simpler analogs through three critical structural elements:
Bioisosteric Phenoxy Linkage: The ether oxygen connecting the pyrrolidinone to the 4-tert-butylphenyl group serves as a bioisostere for metabolically labile ester bonds, enhancing in vivo stability while maintaining optimal spatial orientation for target binding. This design mirrors the stable linkage in 3-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, which enables click chemistry applications without compromising integrity [10].
Planar Pharmacophore Alignment: The para-positioned tert-butyl group on the terminal phenyl ring induces controlled steric hindrance, forcing the molecule into a planar conformation that optimizes insertion into ACL’s hydrophobic binding pocket. This feature contrasts with the ortho-substituted 4-tert-butylbenzoic acid, which exhibits reduced enzymatic inhibition due to conformational distortion [9].
Amide Bond Geometry: The 2-oxopyrrolidin-1-yl moiety at the 3-position of the benzoic acid core forms a semi-rigid amide bond that restricts rotational freedom, reducing entropic penalty upon target binding compared to flexible alkyl chains in compounds like 4-tert-butylbenzoic acid [9].
Table 1: Comparative Structural Features of Bioactive Benzoic Acid Derivatives
Compound Name | CAS Number | Key Structural Features | Target Relevance |
---|---|---|---|
3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid | Not specified | meta-Benzoic acid, N-pyrrolidinone, para-tert-butylphenoxy | ATP-citrate lyase inhibition |
3-(3-(4-Isopropylphenoxy)-2-oxopyrrolidin-1-yl)benzoic acid | 649773-82-0 | Isopropyl substituent instead of tert-butyl | Reduced hydrophobic binding |
4-tert-Butylbenzoic acid | 98-73-7 | Unsubstituted benzoic acid with para-tert-butyl | Limited target specificity |
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid | Not specified | Alkyne-functionalized benzophenone | Chemical probe applications |
4-chloro-3-(2-oxopyrrolidin-1-yl)benzoic acid | 4962848 | ortho-Chloro substitution | Altered electronic properties |
Table 2: Molecular Descriptors Influencing Bioactivity
Descriptor | Value/Range | Pharmacological Impact |
---|---|---|
LogP (calculated) | ~3.8 | Optimal membrane penetration in hepatocytes |
Topological Polar Surface Area | 65.7 Ų | Balanced permeability and solubility |
Hydrogen Bond Acceptors | 4 | Enhanced target engagement via H-bond networks |
Rotatable Bonds | 5 | Restricted flexibility for precise binding |
The compound’s design directly addresses two pathological drivers of dyslipidemia: elevated de novo lipogenesis and impaired cholesterol clearance. Its mechanism centers on dual-pathway modulation:
ATP-Citrate Lyase (ACL) Inhibition: Like bempedoic acid, this compound disrupts the cytosolic acetyl-CoA supply chain upstream of HMG-CoA reductase. By inhibiting ACL—a key enzyme converting mitochondrial-derived citrate into cytosolic acetyl-CoA—it simultaneously reduces substrates for both cholesterol and fatty acid biosynthesis. This contrasts with statins, which exclusively target cholesterol production and may trigger compensatory fatty acid synthesis. Preclinical evidence confirms that ACL inhibitors significantly lower plasma LDL-C (16–24% reductions) and hepatic triglyceride accumulation (≥30% decrease in models) [4] [8].
AMPK Activation: Metabolite profiling reveals that the drug’s CoA-thioester derivative allosterically activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK phosphorylates ACC (acetyl-CoA carboxylase) and inhibits SREBP-1c (sterol regulatory element-binding protein 1c), suppressing both fatty acid synthesis and gluconeogenesis. This dual mechanism explains the compound’s efficacy in reducing hepatic lipid droplets in in vivo models of steatosis, where it decreased triglyceride accumulation by 1.5-fold compared to controls [6] [8].
The structural rationale for targeting cholesterol-associated steatohepatitis (CASH) stems from the compound’s ability to reduce toxic free cholesterol (FC) pools in hepatocytes. Accumulated FC disrupts mitochondrial and endoplasmic reticulum function, triggering NLRP3 inflammasome activation and hepatic inflammation. By lowering hepatic FC through ACL inhibition and enhanced LDL-receptor-mediated clearance, this compound mitigates FC-induced pyroptosis and interleukin-1β production—key drivers of steatohepatitis progression. Lipidomic analyses demonstrate its preferential reduction of cytotoxic lipid species (ceramides, free cholesterol) over neutral triglycerides, highlighting its potential for treating advanced metabolic liver disease [2] [6].
Table 3: Key Molecular Targets in Lipid Metabolism
Target | Biological Role | Compound’s Modulatory Effect |
---|---|---|
ATP-citrate lyase | Catalyzes citrate → acetyl-CoA conversion | Direct inhibition via CoA-thioester metabolite |
AMP-activated protein kinase (AMPK) | Cellular energy sensor | Allosteric activation → suppresses SREBP-1c/ACC |
LDL receptor | Hepatic cholesterol uptake | Upregulation via reduced intracellular cholesterol |
NLRP3 inflammasome | Inflammation mediator | Indirect suppression via reduced free cholesterol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0